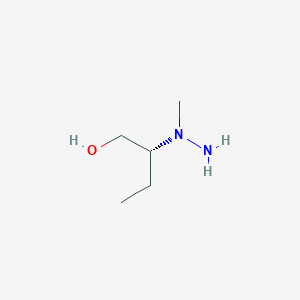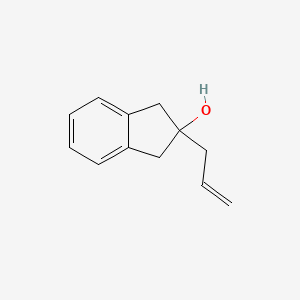
1H-Inden-2-ol, 2,3-dihydro-2-(2-propenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Inden-2-ol, 2,3-dihydro-2-(2-propenyl)- typically involves the alkylation of 2,3-dihydro-1H-inden-2-ol with an appropriate allylating agent under basic conditions. Common reagents used in this process include allyl bromide and a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as distillation or recrystallization are employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Inden-2-ol, 2,3-dihydro-2-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The allyl group can undergo nucleophilic substitution reactions, where the double bond can be targeted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles like thiols, amines, or halides in the presence of a catalyst or under basic conditions.
Major Products Formed:
Oxidation: Formation of 2,3-dihydro-1H-inden-2-one.
Reduction: Formation of 2,3-dihydro-1H-inden-2-ol.
Substitution: Formation of various substituted indanols depending on the nucleophile used.
Applications De Recherche Scientifique
1H-Inden-2-ol, 2,3-dihydro-2-(2-propenyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mécanisme D'action
The mechanism of action of 1H-Inden-2-ol, 2,3-dihydro-2-(2-propenyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The allyl group may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The compound’s ability to modulate enzyme activity and receptor binding is also a key aspect of its mechanism of action.
Comparaison Avec Des Composés Similaires
1H-Inden-1-ol, 2,3-dihydro-: Similar structure but lacks the allyl group, leading to different chemical reactivity and biological activity.
2-Indanol: Another indanol derivative with a hydroxyl group at a different position, affecting its chemical properties and applications.
1H-Indene-1,2-diol, 2,3-dihydro-, trans-:
Uniqueness: 1H-Inden-2-ol, 2,3-dihydro-2-(2-propenyl)- is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and potential for diverse applications. Its structural features allow for specific interactions with biological targets, making it a valuable compound in various fields of research.
Propriétés
Numéro CAS |
389614-43-1 |
|---|---|
Formule moléculaire |
C12H14O |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
2-prop-2-enyl-1,3-dihydroinden-2-ol |
InChI |
InChI=1S/C12H14O/c1-2-7-12(13)8-10-5-3-4-6-11(10)9-12/h2-6,13H,1,7-9H2 |
Clé InChI |
HBCNOWWLBLFLHG-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1(CC2=CC=CC=C2C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




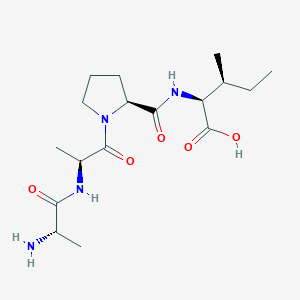
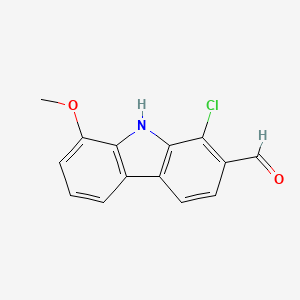
![Ethyl 3-[(4-nitrobenzene-1-sulfonyl)amino]-3-oxopropanoate](/img/structure/B14251394.png)
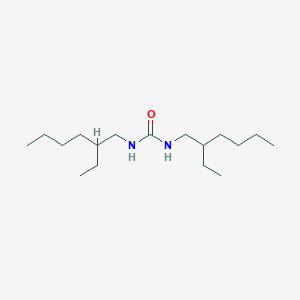
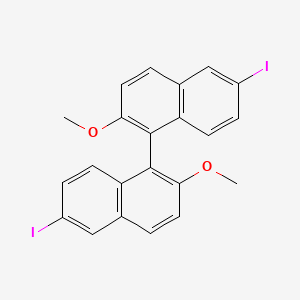

![Benzamide, 2-[([1,1'-biphenyl]-4-ylmethyl)sulfonyl]-N-hydroxy-](/img/structure/B14251419.png)
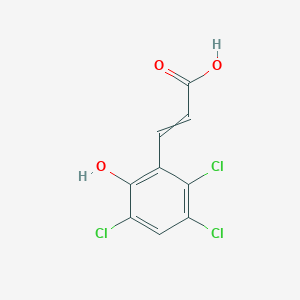
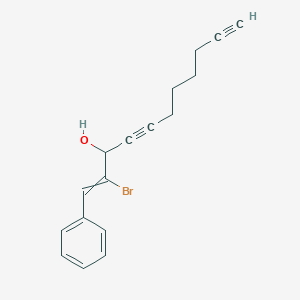
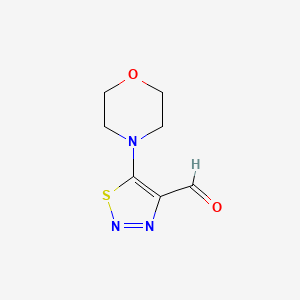
![N-(4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)acetamide](/img/structure/B14251456.png)
